Benzene-1,2,4,5-tetraamine tetrahydrobromide
CAS No.: 1236133-49-5
Cat. No.: VC8061302
Molecular Formula: C6H14Br4N4
Molecular Weight: 461.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1236133-49-5 |
---|---|
Molecular Formula | C6H14Br4N4 |
Molecular Weight | 461.82 g/mol |
IUPAC Name | benzene-1,2,4,5-tetramine;tetrahydrobromide |
Standard InChI | InChI=1S/C6H10N4.4BrH/c7-3-1-4(8)6(10)2-5(3)9;;;;/h1-2H,7-10H2;4*1H |
Standard InChI Key | NBTIKSMCYOUYTP-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1N)N)N)N.Br.Br.Br.Br |
Canonical SMILES | C1=C(C(=CC(=C1N)N)N)N.Br.Br.Br.Br |
Introduction
Chemical Identity and Structural Characteristics
Benzene-1,2,4,5-tetraamine tetrahydrobromide is a bromide salt of 1,2,4,5-benzenetetramine, characterized by four amine groups symmetrically positioned on a benzene ring. Its molecular formula is C₆H₁₄Br₄N₄, with a molecular weight of 461.82 g/mol . Key structural and spectral data include:
The compound’s symmetry and high nitrogen content make it a valuable precursor for conductive polymers and coordination complexes .
Synthesis and Industrial Preparation
Synthetic Routes
The synthesis typically begins with 4,6-dinitro-m-dichlorobenzene, which undergoes ammonolysis followed by catalytic hydrogenation. A patent by Chinese researchers (CN103102274A) details this process, achieving a 75% yield of the tetraamine intermediate, which is subsequently brominated .
Key Steps:
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Ammonolysis: Reaction of 4,6-dinitro-m-dichlorobenzene with aqueous ammonia at 80–100°C.
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Hydrogenation: Pd/C-catalyzed reduction under H₂ pressure (0.5–1.0 MPa) at 45–60°C.
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Bromination: Treatment with hydrobromic acid to form the tetrahydrobromide salt .
Optimization Challenges
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Side Reactions: Uncontrolled bromination may yield mono- or dibrominated byproducts.
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Purification: Recrystallization from ethanol/water mixtures is critical to achieve >97% purity .
Physicochemical Properties
Thermal Stability
While direct data for the tetrahydrobromide is scarce, its hydrochloride analog decomposes at 200–282°C, suggesting comparable stability for the bromide salt .
Solubility and Reactivity
Solvent | Solubility (mg/mL) | Conditions |
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Water | 14 (analog data) | 25°C, neutral pH |
DMSO | 50 (analog data) | 25°C |
Ethanol | Low | Reflux |
The compound’s solubility profile aligns with ionic salts, favoring polar aprotic solvents .
Applications in Materials Science
Polymer Synthesis
Benzene-1,2,4,5-tetraamine tetrahydrobromide serves as a monomer for polybenzimidazoles (PBIs) and polyimides. For example:
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Reaction with 2,5-dihydroxyterephthalic acid yields poly-1,4-(2,5-dihydroxy)phenylene benzodiimidazole, a high-performance resin with a viscosity >12 dL·g⁻¹, suitable for fiber production .
Coordination Chemistry
The tetraamine acts as a tetradentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or magnetic materials .
Parameter | Value | Source |
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GHS Classification | Not formally assessed | – |
Storage Recommendations | Desiccate at RT or –20°C | |
Stability | >2 years in anhydrous conditions |
Caution: As with polyamine salts, avoid inhalation and prolonged skin contact.
Future Directions
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